molecular formula C10H18N2S B183669 N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine CAS No. 892571-40-3

N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine

Cat. No.: B183669
CAS No.: 892571-40-3
M. Wt: 198.33 g/mol
InChI Key: HOQVIAASWUNQTM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is a chemical compound offered as a hydrochloride salt for use in scientific research and development. The product has a CAS Registry Number of 892571-40-3 . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Compounds with similar structural features, such as ethylenediamine derivatives bearing thienyl and alkyl substituents, are known to be investigated for their potential bioactivity . For instance, the well-documented compound Chlorothen (N-(5-chloro-2-thenyl)-N',N'-dimethyl-N-2-pyridylethylenediamine) is an ethylenediamine-based antihistamine , suggesting that this structural class has historical significance in medicinal chemistry research. Researchers may explore this compound as a building block in organic synthesis or as a candidate for pharmacological profiling in hit-to-lead optimization campaigns. As with any chemical, appropriate safety procedures should be followed. This product is labeled "For Research Use Only" and must not be used for personal, medicinal, or veterinary purposes.

Properties

IUPAC Name

N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-9-4-7-13-10(9)8-11-5-6-12(2)3/h4,7,11H,5-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVIAASWUNQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405977
Record name N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892571-40-3
Record name N~1~,N~1~-Dimethyl-N~2~-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection-Deprotection Strategy

The synthesis of Compound A typically begins with the selective protection of one amine group in ethylenediamine to avoid uncontrolled polyalkylation. As demonstrated in analogous ethylenediamine derivatives, mono-N-Boc-ethylenediamine serves as a pivotal intermediate. The Boc (tert-butoxycarbonyl) group is introduced under mild conditions using di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving >95% yield. This step ensures chemoselective functionalization of the secondary amine.

Alkylation of the Ethylenediamine Backbone

The protected amine undergoes alkylation with 3-methyl-2-thienylmethyl chloride (or bromide) in the presence of a base such as triethylamine. Solvent selection profoundly influences reaction kinetics: dichloromethane (DCM) facilitates faster alkylation at 0–5°C, whereas THF favors higher regioselectivity at room temperature. A stoichiometric ratio of 1:1.2 (amine:alkylating agent) minimizes di-alkylation byproducts. Post-reaction, the Boc group is removed via acidic hydrolysis (4M HCl in dioxane), yielding the primary amine intermediate.

Dimethylation of the Primary Amine

The final step involves dimethylation of the primary amine using formaldehyde and dimethylamine under reductive amination conditions. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 ensures selective methylation without over-reduction of the thienyl group. This step achieves 80–85% yield, with residual impurities removed via recrystallization in ethanol.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Alkylation SolventDCM78% yield
THF72% yield
Reaction Temperature0–5°C82% yield
25°C68% yield

Polar aprotic solvents like DCM enhance nucleophilicity of the amine, while lower temperatures suppress side reactions.

Catalytic Additives

The addition of catalytic iodine (5 mol%) accelerates alkylation by polarizing the C–X bond in 3-methyl-2-thienylmethyl halides. This modification improves yields by 12–15% compared to base-only conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial protocols adopt continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Precise Temperature Control : Microreactors maintain isothermal conditions (±1°C), critical for exothermic alkylation steps.

  • In-line Purification : Integrated scavenger columns remove excess alkylating agents and salts, reducing downstream processing time.

Cost-Effective Catalysis

Transitioning from homogeneous bases (e.g., triethylamine) to heterogeneous alternatives like Amberlyst A-21 reduces waste generation. This resin-based catalyst is recyclable for ≥10 batches without significant activity loss.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.20 (s, 6H, N(CH₃)₂), 2.70–2.85 (m, 4H, CH₂NH), 3.45 (s, 2H, SCH₂), 6.85–7.10 (m, 2H, thienyl-H).

  • ESI-MS : m/z 227.1 [M+H]⁺ (calc. 227.15 for C₁₀H₁₈N₂S).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) confirms ≥98% purity. Residual solvents (e.g., DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N- versus S-alkylation of the thienyl group is mitigated by pre-complexing the thienylmethyl halide with ZnCl₂, which directs electrophilic attack to the nitrogen.

Stability of the Thienyl Moiety

The 3-methyl-2-thienyl group is susceptible to oxidation during storage. Adding 0.1% w/w butylated hydroxytoluene (BHT) as a stabilizer extends shelf life to 24 months under inert atmosphere.

Recent Advances in Green Synthesis

Solvent-Free Mechanochemical Methods

Ball-milling the amine with 3-methyl-2-thienylmethyl bromide and K₂CO₃ achieves 65% yield in 2 hours, eliminating solvent waste. This approach is under investigation for industrial adaptation.

Biocatalytic Methylation

Engineered methyltransferases (e.g., MT1 from Pseudomonas putida) enable dimethylation using S-adenosylmethionine (SAM) as a methyl donor. Preliminary trials show 40% conversion, with optimization ongoing .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can participate in various binding interactions, while the diamine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Methapyrilene (N,N-Dimethyl-N'-(2-pyridyl)-N'-(2-thienylmethyl)-1,2-ethanediamine)

  • Structure : Replaces the 3-methyl-thienyl group with a 2-pyridyl group and an additional 2-thienylmethyl substituent.
  • Key Findings: Hepatocarcinogenic in rodents due to metabolic activation to electrophilic iminium intermediates . Undergoes NADPH-dependent oxidation, forming carbinolamines and cyanide-trapped derivatives .

N,N-Dimethyl-N'-[[5-nitro-1-(3-Azidopropyl)-1H-indol-3-yl]methyl]-1,2-Ethanediamine

  • Structure : Features a nitro-indole-azidopropyl group instead of thienylmethyl.
  • Key Findings :
    • Synthesized as a c-MYC G-quadruplex stabilizer for anticancer research .
    • Demonstrates how aromatic substituents modulate DNA-binding affinity.

N,N-Dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-1,2-ethanediamine (CAS 91-80-5)

  • Structure : Contains pyridinyl and thienylmethyl groups.
  • Comparison : Pyridinyl’s electron-withdrawing nature contrasts with 3-methyl-thienyl’s electron-donating effects, altering solubility and reactivity .

Comparison with Alkyl-Substituted Ethylenediamines

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications References
N,N-Dimethyl-N'-ethylethylenediamine C₆H₁₆N₂ 116.21 Ethyl High volatility, low steric hindrance Catalysis, surfactants
N,N,N′-Trimethylethylenediamine C₅H₁₄N₂ 102.18 Trimethyl Increased lipophilicity Organic synthesis
N,N′-Dimethylethylenediamine C₄H₁₂N₂ 88.15 Dimethyl Small steric profile Polymer crosslinking

Key Observations :

  • Bulky substituents (e.g., thienylmethyl) in the target compound reduce volatility and enhance steric hindrance compared to simpler alkyl analogs.
  • Increased molecular weight (est. ~225–250 g/mol for the target) improves thermal stability but may limit solubility.

Comparison with Bulky or Functionalized Derivatives

N,N′-Dimesityl-1,2-ethanediamine

  • Structure : Mesityl (2,4,6-trimethylphenyl) groups.
  • Key Properties :
    • High steric bulk limits conformational flexibility.
    • Used in asymmetric catalysis due to rigid backbone .
  • Comparison : The target compound’s thienyl group provides moderate steric bulk while retaining some flexibility.

N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate

  • Structure : Sulfonate groups enhance hydrophilicity.
  • Applications : Dual-functional catalyst for organic synthesis .
  • Comparison : The target compound lacks sulfonate groups, making it less water-soluble but more suitable for lipid-rich environments.

Toxicological and Stability Considerations

  • Discontinuation of Dihydrochloride Salt : highlights possible instability or safety issues in salt form, urging formulation optimization.

Biological Activity

N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20Cl2N2S
  • Molecular Weight : 271.24 g/mol
  • Structure : The compound features a thienyl group attached to a 1,2-ethanediamine backbone, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in pharmacology. Its structure indicates potential interactions with biological targets such as receptors and enzymes, leading to modulation of biochemical pathways.

Potential Biological Effects

  • Antibacterial Activity : Similar compounds have shown efficacy against bacterial strains, indicating that this compound may also possess antimicrobial properties.
  • Receptor Binding : The thienyl group may enhance interaction with specific receptors involved in neurotransmission or metabolic pathways .
  • Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to its potential therapeutic effects.

The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been suggested:

  • Receptor Modulation : Binding to neurotransmitter receptors could influence synaptic transmission and neuronal signaling.
  • Enzymatic Interference : Inhibition of enzymes involved in metabolic processes could alter cellular metabolism and proliferation.

Synthesis and Testing

Research has focused on the synthesis of this compound using various methods. The synthesis typically involves the reaction of 3-methylthiophene with formaldehyde and dimethylamine under controlled conditions to optimize yield and purity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialPotential efficacy against various bacterial strains
Receptor BindingPossible interaction with neurotransmitter receptors
Enzyme InhibitionInhibition of metabolic enzymes

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound. For instance:

  • N,N-Dimethyl-N'-[(4-methyl-2-thienyl)methyl]-1,2-ethanediamine showed different receptor binding profiles compared to the 3-methyl variant.

This variability highlights the importance of structural modifications in determining biological activity.

Future Directions

Further research is necessary to fully elucidate the specific biological mechanisms and therapeutic potential of this compound. Suggested areas for future studies include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Molecular Target Identification : Utilizing techniques such as proteomics to identify specific molecular targets affected by the compound.

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